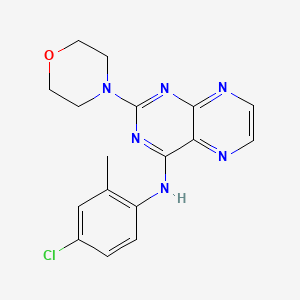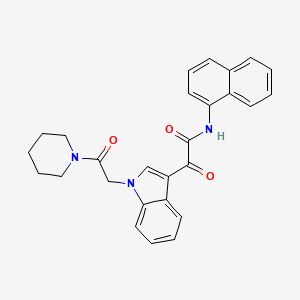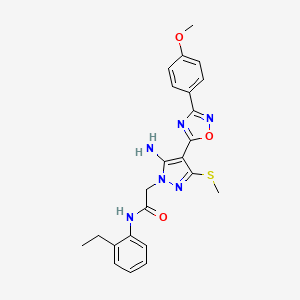
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, also known as KIRA6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. KIRA6 is a potent inhibitor of the E3 ubiquitin ligase, TRIP12, which has been implicated in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage response.
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, related structurally to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, have demonstrated potential in cardiac electrophysiological activity. These compounds, including sematilide analogs, have shown comparable potency to sematilide, a selective class III agent under clinical trials, suggesting a potential for development in treating cardiac arrhythmias (Morgan et al., 1990).
Antibacterial and Antifungal Activities
Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been synthesized and shown promising antibacterial and antifungal activities. This research indicates that derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide could be prospective antimicrobials with significant efficacy against various microbial strains (Patel & Dhameliya, 2010).
Anticancer Evaluation
Derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been evaluated for their anticancer activity, showing potent cytotoxicity against human cancer cell lines while exhibiting low toxicity in normal cells. This suggests their potential as therapeutic agents in cancer treatment, highlighting the importance of further investigation into their mechanisms of inducing apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Antiepileptic Activity
Phthalimide derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown significant antiepileptic activity in preclinical models. This opens up new avenues for the development of antiepileptic medications, with specific compounds demonstrating higher latency times in seizure models, suggesting a potential for therapeutic application (Asadollahi et al., 2019).
Anti-inflammatory Agents
Novel derivatives synthesized from N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown promising anti-inflammatory activity in both in vitro and in vivo models. These findings indicate the potential for the development of new anti-inflammatory drugs, with certain compounds exhibiting significant efficacy and low ulcerogenic toxicity, making them candidates for further pharmacological investigation (Nikalje et al., 2015).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIQGVVVFZRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)



![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2718894.png)

![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)
![2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2718901.png)
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)



![3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2718907.png)
